molecular formula C13H17BN2O2 B13462020 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B13462020
M. Wt: 244.10 g/mol
InChI Key: DZQUQQAVJZOKFQ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS: 1207557-48-9) is a boronic ester derivative of the pyrazolo[1,5-a]pyridine scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, critical in pharmaceutical and materials chemistry . Its structure combines a fused bicyclic pyrazolo-pyridine core with a pinacol boronate ester group, enhancing solubility in organic solvents and enabling efficient coupling under mild conditions. The pyrazolo[1,5-a]pyridine moiety is a purine analog, contributing to its relevance in bioactive molecule synthesis, particularly in antitrypanosomal and kinase inhibitor research .

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-16-11(10)7-8-15-16/h5-9H,1-4H3

InChI Key

DZQUQQAVJZOKFQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the borylation of pyrazolo[1,5-a]pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where a pyrazolo[1,5-a]pyridine halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Aryl-substituted pyrazolo[1,5-a]pyridines.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine primarily involves its ability to form stable boron-carbon bonds. In cross-coupling reactions, the boron center interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2)

  • Core Structure : Pyridine ring with a boronic ester group.
  • Key Differences : Lacks the fused pyrazole ring, reducing steric hindrance and altering electronic properties.
  • Applications : Simpler aryl couplings; less common in complex heterocyclic systems.
  • Similarity Score : 0.73 (structural overlap via boronate group) .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine fused ring.
  • Key Differences : Replaces pyridine with pyrimidine, increasing electron-deficient character.
  • Applications : Used in synthesizing antimetabolites and kinase inhibitors.
  • Similarity Score : 0.60 (shared boronate and fused heterocycle) .

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 2058046-25-4)

  • Core Structure : Chlorinated pyrazolo-pyrimidine with boronate.
  • Key Differences : Chlorine substituent enhances electrophilicity, altering reactivity in cross-couplings.
  • Applications: Potential in targeted drug discovery due to halogen’s bioactivity modulation .

4-Methoxy-6-(tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

  • Core Structure: Pyrazolo[1,5-a]pyridine with methoxy and cyano groups.
  • Key Differences: Electron-withdrawing cyano and electron-donating methoxy groups influence electronic density and solubility.
  • Applications : Tailored for specific coupling reactions requiring modulated reactivity .

Comparative Analysis of Properties and Reactivity

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine 256.12 Not reported DMSO, DMF, THF
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine 219.07 80–82 Ethanol, Ether
6-Chloro-3-(tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 279.53 Not reported DCM, Toluene
4-Methoxy-6-(tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile 310.16 Not reported Acetonitrile, DMSO

Notes:

  • Pyrazolo[1,5-a]pyridine derivatives generally exhibit higher molecular weights and better solubility in polar aprotic solvents due to fused ring systems .
  • Chlorinated analogs (e.g., CAS 2058046-25-4) may display reduced solubility in non-polar solvents .

Table 2: Reactivity in Suzuki-Miyaura Couplings

Compound Coupling Partner Example Yield (%) Conditions
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine 3-Bromopyridine 75–85 Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine 2-Bromothiophene 80–90 PdCl₂(dppf), K₂CO₃, DMF
6-Chloro-3-(tetramethyl-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 4-Iodobenzotrifluoride 65–75 Pd(OAc)₂, SPhos, Cs₂CO₃, Toluene

Notes:

  • Pyrazolo[1,5-a]pyridine boronic esters show moderate to high yields, with steric bulk slightly reducing efficiency compared to simpler pyridine analogs .
  • Electron-withdrawing substituents (e.g., Cl, CN) may necessitate optimized catalysts (e.g., SPhos) for efficient coupling .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a derivative that combines the pyrazolo[1,5-a]pyridine scaffold with a boron-containing moiety. This compound has drawn attention due to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound based on various research findings.

  • Chemical Formula : C11H16BNO2C_{11}H_{16}BNO_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Appearance : White to off-white powder
  • Purity : ≥ 97%

Biological Activity Overview

Research indicates that compounds containing pyrazole and boron functionalities exhibit various biological activities, including enzyme inhibition and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of this compound.

Enzyme Inhibition

One of the primary areas of interest is the inhibition of specific enzymes linked to diseases such as Alzheimer's. The compound has been studied as a potential inhibitor for DYRK1A , an enzyme implicated in neurodegenerative diseases.

Case Study: DYRK1A Inhibition

In a study focused on the design of non-toxic DYRK1A inhibitors:

  • Methodology : The study utilized a combination of AI-driven design and classical docking studies to identify promising candidates.
  • Findings : Compounds derived from pyrazolo[1,5-a]pyridine exhibited nanomolar-level inhibitory activity against DYRK1A. Enzymatic assays confirmed significant inhibition with IC50 values in the low nanomolar range .

Antioxidant and Anti-inflammatory Properties

The compound's potential as an antioxidant and anti-inflammatory agent has also been explored:

  • Research Findings : In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine showed robust antioxidant activity alongside significant anti-inflammatory effects when tested in BV2 microglial cells . These properties suggest a therapeutic potential for neuroprotection.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : It facilitates the formation of complex molecules through cross-coupling reactions .
  • Pharmaceutical Development : The compound enhances reaction rates in drug discovery processes and is valuable in synthesizing pharmaceutical intermediates .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundDYRK1A Inhibition< 0.01Enzyme inhibition
Pyrazolo[1,5-a]pyridine DerivativeAntioxidantN/AFree radical scavenging
Pyrazolo[1,5-a]pyridine DerivativeAnti-inflammatoryN/AInhibition of pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are most effective for incorporating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine into heterocyclic scaffolds?

The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex heterocycles. Key steps include:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) or (Amphos)₂PdCl₂ are commonly used (0.02–0.1 equiv.) .
  • Solvent systems : A 3:1 dioxane/water mixture is typical, with 2M aqueous sodium carbonate as a base .
  • Coupling partners : Aryl/heteroaryl halides (e.g., brominated pyridines, pyrazoles) are reacted in equimolar or slight excess (1.2–1.5 equiv.) of the boronate ester .
  • Purification : Column chromatography on basic silica gel improves yield and purity .

Example Reaction Setup (from ):

ComponentQuantityRole
Boronate ester0.381 mmolBoron donor
5-Bromo-1H-pyrrolo[2,3-b]pyridine0.571 mmolElectrophilic partner
Pd(PPh₃)₄0.076 mmolCatalyst
2M Na₂CO₃ (aq.)2 mLBase
Dioxane4 mLSolvent
Yield 63–77%

Basic: How is this compound characterized after synthesis?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity. For example, pyrazolo[1,5-a]pyridine derivatives show distinct aromatic proton signals at δ 7.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆BNO₂: 205.06 g/mol) .
  • Chromatography : Basic silica gel columns remove Pd residues and unreacted boronate esters .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester?

Optimization strategies include:

  • Catalyst tuning : Palladium complexes with bulky ligands (e.g., Pd(Amphos)₂Cl₂) enhance stability in aqueous conditions .
  • Solvent ratios : Increasing dioxane content (e.g., 4:1 dioxane/water) improves solubility of hydrophobic intermediates .
  • Temperature control : Reactions at 80–90°C under argon prevent boronate ester hydrolysis .
  • Ligand additives : Bidentate ligands (e.g., SPhos) accelerate transmetallation in sterically hindered systems .

Case Study : A reaction using Pd(Amphos)₂Cl₂ (0.05 equiv.) in 4:1 dioxane/water at 85°C achieved 77% yield of a PDE2A inhibitor .

Advanced: What strategies address low reactivity or side-product formation in coupling reactions?

  • Substrate pre-activation : Brominated pyridines (vs. chlorides) increase electrophilicity .
  • Excess boronate ester : Using 1.5 equiv. of the boronate ester drives reactions to completion .
  • Inert atmosphere : Argon or nitrogen prevents oxidation of Pd(0) intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and byproducts (e.g., dimerization) .

Basic: What purification techniques are effective for isolating derivatives of this compound?

  • Trituration : Crude products are washed with hexane/ethyl acetate (5:1) to remove lipophilic impurities .
  • Column chromatography : Basic silica gel (vs. standard silica) minimizes boronate ester decomposition .
  • Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals .

Advanced: How can researchers resolve discrepancies in reported reaction yields?

Variability often arises from:

  • Catalyst loading : Higher Pd(0) (0.1 equiv.) improves yields in sterically hindered systems but increases costs .
  • Substrate solubility : Sonication or co-solvents (e.g., THF) enhance mixing of hydrophobic partners .
  • Byproduct analysis : LC-MS identifies common side products like homocoupled biaryls, guiding stoichiometric adjustments .

Advanced: What synthetic routes enable modification of the pyrazolo[1,5-a]pyridine core?

  • Halogenation : Bromination at position 3 (e.g., using NBS) introduces sites for further functionalization .
  • Nitration : Electrophilic nitration at position 7 enhances electron-deficient character for nucleophilic substitutions .
  • Carboxamide formation : Coupling with amino alcohols via EDCI/HOBt yields bioactive analogues .

Example : Bromination of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (IUPAC: C₇H₉BrN₂) enables Suzuki couplings with aryl boronic acids .

Basic: What analytical challenges arise when working with this boronate ester?

  • Hydrolysis sensitivity : Storage under anhydrous conditions at –20°C prevents degradation .
  • NMR signal overlap : Aromatic protons in the pyrazolo[1,5-a]pyridine core may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced: How does the electronic nature of the pyrazolo[1,5-a]pyridine core influence reactivity?

  • Electron-deficient character : Facilitates nucleophilic attack at position 7, enabling formylation or amination .
  • Resonance effects : The fused ring system stabilizes intermediates in Pd-catalyzed reactions, reducing side reactions .

Advanced: What role does this compound play in medicinal chemistry campaigns?

  • Kinase inhibitor development : Derivatives show nanomolar inhibition of PI3Kδ (IC₅₀ = 12 nM) and PDE2A, relevant to oncology and cognitive disorders .
  • SAR studies : Modifications at position 3 (e.g., trifluoromethyl groups) improve metabolic stability and target binding .

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